molecular formula C7H6O2<br>C6H5COOH<br>C6H5COO(−)<br>C7H5O2- B1203000 Benzoate CAS No. 766-76-7

Benzoate

Cat. No. B1203000
CAS RN: 766-76-7
M. Wt: 121.11 g/mol
InChI Key: WPYMKLBDIGXBTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741082B2

Procedure details

A coupling reaction is then used to couple (αS)-α[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid, (Formula 3) methanesulfonic acid salt to (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Formula J) in the presence of 1-hydroxybenzotriazole (HOBT) or other known coupling agent to produce 3-(aminocarbonyl)-αS)-α-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-β-oxo-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2-ethanecarbamic acid, 1,1-dimethylethyl ester (Formula K). Formula K compound is subjected to dehydration by treating compound K with organic base such as pyridine or triethylamine and trifluoroacetic anhydride, and then subjecting the reaction to hydrolysis by cooling to from about 0 to about 10° C. and adding sodium hydroxide or other strong base such as KOH or LiOH to form Compound L. 3-cyano-(αS)-α-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-β-oxo-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2-ethanecarbamic acid, 1,1-dimethylethyl ester (Formula L), which is then deprotected (and treated with sodium benzoate) to form the dipeptidyl peptidase IV inhibitor (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-1-oxoethyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, benzoate (1:1) (Formula M).

Identifiers

REACTION_CXSMILES
[C:1]([C@@H:3]1[CH2:8][C@H:7]2[C@H:5]([CH2:6]2)[N:4]1[C:9](=[O:30])[C@H:10]([C:19]12[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:27][C:21]([OH:29])([CH2:22]3)[CH2:20]1)[CH2:26]2)[NH:11]C(OC(C)(C)C)=O)#[N:2].[C:31]([O-:39])(=[O:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.[Na+]>>[NH2:11][C@@H:10]([C:19]12[CH2:26][CH:25]3[CH2:24][CH:23]([CH2:22][C:21]([OH:29])([CH2:27]3)[CH2:20]1)[CH2:28]2)[C:9]([N:4]1[C@H:3]([C:1]#[N:2])[CH2:8][C@H:7]2[C@@H:5]1[CH2:6]2)=[O:30].[C:31]([O-:39])(=[O:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H]1N([C@H]2C[C@H]2C1)C([C@@H](NC(=O)OC(C)(C)C)C12CC3(CC(CC(C1)C3)C2)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N[C@H](C(=O)N1[C@H]2C[C@H]2C[C@H]1C#N)C12CC3(CC(CC(C1)C3)C2)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.